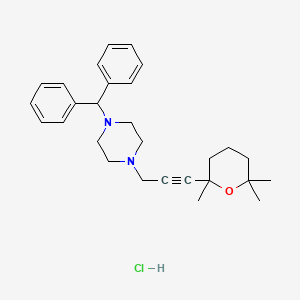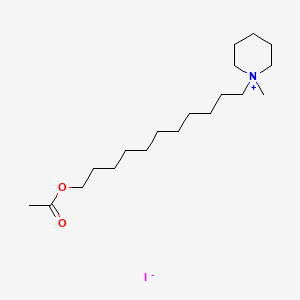
C19H38Ino2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C19H38Ino2 is a complex organic molecule It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C19H38Ino2 typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained. Common synthetic routes include:
Hydrothermal synthesis: This method involves reacting the starting materials in a high-pressure, high-temperature aqueous solution.
Sol-gel process: This involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Precipitation method: This involves the formation of a solid from a solution by changing the solubility conditions.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical reactors and continuous processing techniques. The use of catalysts is common to enhance the reaction rates and yield. The process may include:
Catalytic hydrogenation: Using a catalyst to add hydrogen atoms to the compound.
Oxidation-reduction reactions: Controlling the oxidation state of the compound through various reagents.
Chemical Reactions Analysis
Types of Reactions
C19H38Ino2: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different forms with varying properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
C19H38Ino2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of C19H38Ino2 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context. The compound’s effects are mediated through binding to specific proteins or nucleic acids, altering their function and activity.
Comparison with Similar Compounds
C19H38Ino2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Testosterone (C19H28O2): Known for its role as a hormone and its effects on the body.
Dehydroepiandrosterone (C19H28O2): Another steroid hormone with various biological functions.
The uniqueness of This compound lies in its specific structure and the resulting properties, which may differ significantly from these similar compounds in terms of reactivity, stability, and applications.
Properties
Molecular Formula |
C19H38INO2 |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
11-(1-methylpiperidin-1-ium-1-yl)undecyl acetate;iodide |
InChI |
InChI=1S/C19H38NO2.HI/c1-19(21)22-18-14-9-7-5-3-4-6-8-11-15-20(2)16-12-10-13-17-20;/h3-18H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
RBZCQRDSYUHXLC-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OCCCCCCCCCCC[N+]1(CCCCC1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


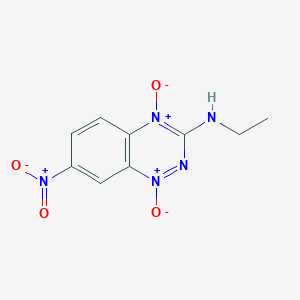
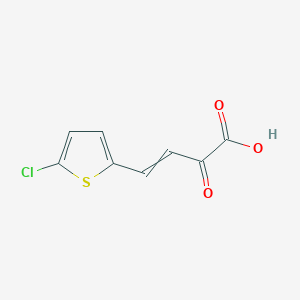
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B12638124.png)
![(11S,12R,16S)-14-naphthalen-1-yl-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638136.png)

![2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12638148.png)
![4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12638152.png)
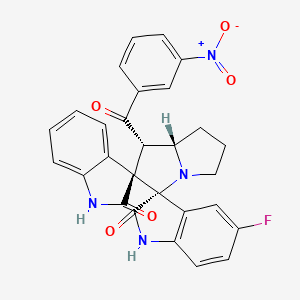
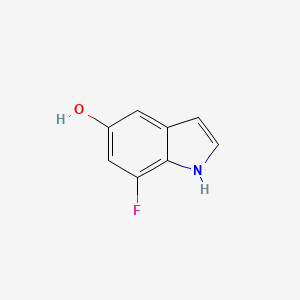
![2-Pyrimidinecarbonitrile, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12638163.png)
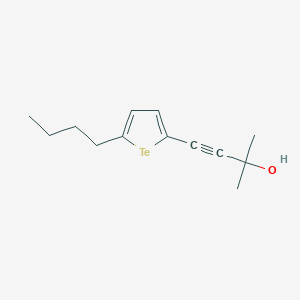
![N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide](/img/structure/B12638175.png)
![2-(5-chloro-2-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12638177.png)
